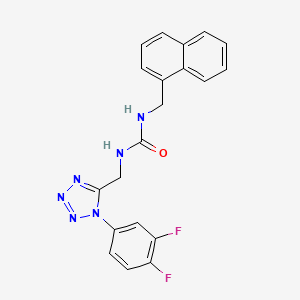![molecular formula C21H19FN4O3S B2775554 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide CAS No. 894049-64-0](/img/structure/B2775554.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities . This specific compound also contains a thiazole ring and a benzamide group.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a triazole ring and a thiazole ring . The compound also contains a benzamide group. The exact molecular structure would need to be determined through methods such as X-ray crystallography .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that compounds structurally similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide exhibit potent anticancer properties. For example, derivatives of benzothiazoles have been synthesized and evaluated for their in vitro antitumor properties, revealing potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. The structure-activity relationships indicate the crucial role of specific substitutions on the benzothiazole scaffold in modulating antitumor activity (Mortimer et al., 2006).
Anti-inflammatory and Antinociceptive Activity
A series of thiazolo[3,2-a]pyrimidine derivatives demonstrated significant anti-inflammatory and antinociceptive activities. These compounds, designed and synthesized with specific structural features, showed lower ulcerogenic activity and higher safety profiles compared to other derivatives. This indicates their potential as safer alternatives for inflammation and pain management (Alam et al., 2010).
Antimicrobial Activity
Compounds with the benzothiazole and thiazolidine structures have been synthesized and evaluated for their antimicrobial efficacy. These studies have identified molecules with promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom on the benzoyl group in these compounds was found essential for enhancing antimicrobial activity, highlighting the potential of fluorine-substituted molecules in developing new antimicrobial agents (Desai et al., 2013).
Molecular Imaging Applications
Fluorinated 2-arylbenzothiazoles, including derivatives similar to the compound , have been explored as potential probes for positron emission tomography (PET) imaging. These compounds exhibit selective inhibitory activity against various cancer cell lines and may serve as novel probes for imaging tyrosine kinase in cancers, showcasing the utility of such compounds in molecular imaging and diagnosis (Wang et al., 2006).
Propiedades
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-28-17-8-7-13(11-18(17)29-2)19-24-21-26(25-19)14(12-30-21)9-10-23-20(27)15-5-3-4-6-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDDSGCMYVYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2775471.png)
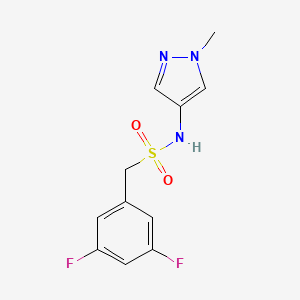
![1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2775474.png)
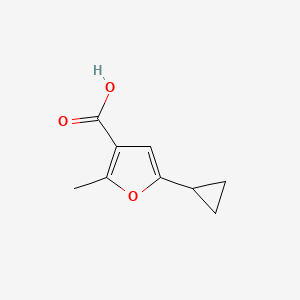


![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2775483.png)
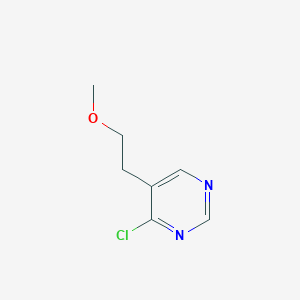

![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)
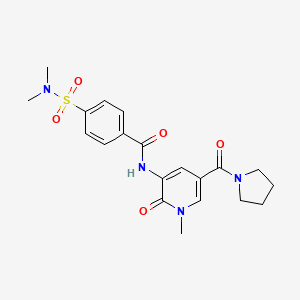
![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)
